molecular formula C10H8NNaO6S2 B1343299 Sodium 3-amino-7-sulfonaphthalene-2-sulfonate CAS No. 5332-41-2

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate

Cat. No. B1343299
CAS RN: 5332-41-2
M. Wt: 325.3 g/mol
InChI Key: SBRWTQONIUBBNF-UHFFFAOYSA-M
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Description

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate is a derivative of naphthalene sulfonic acid, which is a compound characterized by the presence of both amino and sulfonic acid functional groups attached to a naphthalene ring. Although the provided papers do not directly discuss sodium 3-amino-7-sulfonaphthalene-2-sulfonate, they provide insights into closely related compounds that can help infer some of the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves sulfonation and amination reactions. For instance, the sulfomethylation of 7-amino-4-hydroxynaphthalene-2-sulfonic acid, a compound with similar functional groups, was achieved using sodium hydroxymethanesulfonate under optimized conditions, resulting in a high yield and purity of the product . This suggests that the synthesis of sodium 3-amino-7-sulfonaphthalene-2-sulfonate could potentially be carried out through similar sulfonation processes, with careful control of reaction parameters such as stoichiometry, pH, temperature, and time.

Molecular Structure Analysis

The molecular structure of sodium 3-amino-7-sulfonaphthalene-2-sulfonate can be inferred to some extent from the structural characterization of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate (AHNSA–Na salt) . Techniques such as FTIR, NMR, and Raman spectroscopy are commonly used to determine the substitution patterns on the naphthalene rings and to identify the presence of functional groups. The molecular structure is likely to consist of naphthalene rings substituted with amino and sulfonic acid groups, which can significantly influence the electronic and steric properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of sodium 3-amino-7-sulfonaphthalene-2-sulfonate can be analyzed by examining the reactions of similar compounds. For example, the electrochemical oxidative polymerization of AHNSA–Na salt leads to the formation of polymeric products with semiconducting and electroactive properties . The polymerization involves coupling reactions and the formation of oligomers, which indicates that sodium 3-amino-7-sulfonaphthalene-2-sulfonate may also participate in similar reactions under electrochemical conditions, potentially leading to the formation of novel polymeric materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 3-amino-7-sulfonaphthalene-2-sulfonate can be deduced from the properties of related compounds. The presence of sulfonic acid groups suggests that the compound is likely to be water-soluble and may exhibit ionic characteristics due to the sodium counterion . The amino group could engage in hydrogen bonding, affecting the solubility and melting point. The electrochemical studies on AHNSA–Na salt indicate that such compounds can show redox activity, which could also be expected for sodium 3-amino-7-sulfonaphthalene-2-sulfonate .

Scientific Research Applications

Polymer Synthesis and Characterization

Research has demonstrated the use of naphthalene sulfonic acid derivatives in the synthesis and characterization of new polymeric materials. For example, electrochemical oxidative polymerization of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate, a compound related to Sodium 3-amino-7-sulfonaphthalene-2-sulfonate, has been used to synthesize semiconducting, electroactive, water-soluble polymeric materials. These materials have been characterized by various spectroscopic techniques, indicating potential applications in electronics and materials science (Ćirić-Marjanović et al., 2006).

Environmental Applications

In environmental applications, derivatives of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate have been utilized in the treatment of industrial effluents. A study investigated the removal of specific dyes from synthesized and real effluents through electrocoagulation using solar cells, highlighting the potential for energy-efficient wastewater treatment processes. This demonstrates the compound's relevance in developing sustainable environmental remediation technologies (Pirkarami et al., 2013).

Analytical Chemistry

In the field of analytical chemistry, sodium sulfonate derivatives have been employed as reagents for the analysis of amines and amino acids. Sodium benzoxazole-2-sulfonate, for instance, has been used to form fluorescent derivatives of amines and amino acids for HPLC analysis with fluorescence or UV detection. This application is crucial for biochemical analysis and pharmaceutical research, offering a method for the sensitive and selective detection of these biomolecules (Idowu & Adewuyi, 1993).

Supramolecular Chemistry

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate derivatives have also found applications in supramolecular chemistry. Metal sulfonatocalix[4,5]arene complexes have been synthesized, demonstrating the compound's utility in constructing layered structures, capsules, and spheres through self-assembly. These structures have potential applications in materials science, catalysis, and drug delivery systems, showcasing the versatility of sulfonate derivatives in designing complex molecular architectures (Atwood et al., 2001).

Safety And Hazards

Specific safety and hazard information for Sodium 3-amino-7-sulfonaphthalene-2-sulfonate is not readily available in the literature.


Future Directions

Future research could focus on elucidating the synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate. Additionally, safety and hazard information would be beneficial for handling and using this compound.


Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. Further research and analysis would be required for a more detailed understanding of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate.


properties

IUPAC Name

sodium;3-amino-7-sulfonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRWTQONIUBBNF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate

CAS RN

5332-41-2
Record name Sodium hydrogen 3-aminonaphthalene-2,7-disulphonate
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